Bienvenue dans la boutique en ligne BenchChem!

Gonyautoxin III

Sodium channel pharmacology Pain research Isoform selectivity

Procure Gonyautoxin III (GTX3) specifically for its unique NaV isoform selectivity profile — ~540-fold less potent at hNaV1.7 (IC₅₀ 1,513 nM) than at rNaV1.4 (~2.8 nM), a signature distinct from both saxitoxin and GTX2. Its 11-hydroxysulfate stereochemistry and epimeric relationship with GTX2 (5× potency difference in squid axon) make generic substitution impossible for SAR studies, analgesic target validation, or chromatographic/ion-mobility method development. Only discrete, well-characterized GTX3 reference material ensures accurate peak assignment in LC-MS/MS and HPLC-FLD shellfish matrix analysis.

Molecular Formula C10H17N7O8S
Molecular Weight 395.35 g/mol
CAS No. 60537-65-7
Cat. No. B120285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGonyautoxin III
CAS60537-65-7
Synonyms(3aS,4R,9R,10aS)-2,6-Diamino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,8,9-tetrahydro-1H,10H-pyrrolo[1,2-c]purine-9,10,10-triol 9-(Hydrogen Sulfate);  (+)-Gonyautoxin 3;  11β-Hydroxysaxitoxin 11-sulfate;  GTX III;  GTX3;  Gonyautoxin III;  Toxin GTX3; 
Molecular FormulaC10H17N7O8S
Molecular Weight395.35 g/mol
Structural Identifiers
SMILES[H+].C1C(C(C23N1C(=NC(C2NC(=N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)[O-]
InChIInChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4-,5-,9-/m0/s1
InChIKeyARSXTTJGWGCRRR-LJRZAWCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gonyautoxin III (GTX3, CAS 60537-65-7) as a Distinct Saxitoxin Analog for Voltage-Gated Sodium Channel Research and Analytical Standards Procurement


Gonyautoxin III (GTX3, CAS 60537-65-7) is a paralytic shellfish toxin (PST) belonging to the saxitoxin (STX) family of guanidinium alkaloids, characterized by a tricyclic bis-guanidinium core with an 11-hydroxysulfate moiety [1]. As a site 1 voltage-gated sodium channel (NaV) blocker, GTX3 exhibits quantifiable differences in potency and isoform selectivity compared to structurally related analogs such as STX, GTX2, and tetrodotoxin (TTX), making its specific identification critical for analytical reference standards, structure-activity relationship (SAR) studies, and isoform-selective pharmacology research [2].

Why Gonyautoxin III (GTX3) Cannot Be Interchanged with Saxitoxin, GTX2, or Other In-Class Analogs in Procurement and Research


Procurement decisions for saxitoxin-family toxins cannot rely on generic substitution due to profound differences in NaV subtype selectivity and binding kinetics. For example, GTX3 demonstrates a ~540-fold reduction in potency against the human nociceptive channel hNaV1.7 (IC₅₀ = 1,513 ± 55 nM) compared to the rat skeletal muscle isoform rNaV1.4 (IC₅₀ ≈ 2.8 nM), a selectivity profile that fundamentally diverges from that of STX [1]. Additionally, the epimeric relationship between GTX3 and GTX2 belies a marked difference in potency, with GTX3 exhibiting approximately 5-fold greater blocking efficacy than GTX2 in squid axon preparations [2]. Furthermore, critical differences in cross-reactivity, chromatographic behavior, and ion mobility separation require the use of discrete, well-characterized reference standards for accurate analytical method validation and quantification [3]. The specific 11-hydroxysulfate stereochemistry of GTX3 dictates its unique pharmacological and analytical signature, precluding the use of alternative PSTs as interchangeable calibrants or research tools.

Quantitative Evidence Guide: Head-to-Head Comparative Data for Gonyautoxin III (GTX3) Versus Key Analogs


Comparative NaV1.7 Isoform Selectivity: GTX3 vs. STX vs. TTX

GTX3 displays a pronounced reduction in affinity for the human nociceptive sodium channel hNaV1.7 compared to the rat skeletal muscle isoform rNaV1.4. The IC₅₀ of GTX3 for hNaV1.7 is 1,513 ± 55 nM, whereas its IC₅₀ for rNaV1.4 is approximately 2.8 nM [1]. In contrast, the parent toxin STX also shows a significant but less extreme difference, while TTX maintains high potency at hNaV1.7 [1]. This divergence in isoform selectivity directly contrasts with the long-held assumption that STX-family toxins are broadly equipotent across NaV subtypes [1].

Sodium channel pharmacology Pain research Isoform selectivity

Relative Potency Ranking in Squid Giant Axon: GTX3 vs. GTX2 vs. STX

In voltage-clamp experiments on squid giant axons, the potency sequence for blocking sodium currents was established as STX > gonyautoxin 3 (GTX3) > B1 > C2 > gonyautoxin 2 (GTX2) >> C1 [1]. This places GTX3 as the second most potent analog in the series, significantly more effective than its epimer GTX2 [1].

Neurophysiology Sodium channel pharmacology Toxin potency

Relative Potency in Frog Peripheral Nerve: GTX3 vs. STX vs. neo-STX vs. GTX2

In frog sciatic nerve preparations, the relative potency of GTX3 was determined to be 1.4 times that of STX (normalized to 1.0) [1]. This places GTX3 as more potent than STX but less potent than neo-STX (relative potency 4.5). Critically, GTX3 is over 6-fold more potent than its epimer GTX2, which exhibited a relative potency of 0.22 [1]. Exchange experiments also revealed distinct kinetic properties between GTX3 and STX, with transient overblocking/underblocking phenomena observed, indicating differences in binding kinetics [1].

Neurophysiology Comparative pharmacology Sodium channel affinity

Analytical Reference Data: Shellfish and Urine Concentration Values for GTX3 vs. Other PSTs

In a quantitative analysis of shellfish and urine samples, GTX3 exhibited distinct concentration values compared to other PSTs. In shellfish, GTX3 was measured at 883 μg toxin/100 g, while in urine it was 122 ng/mL (492 μg/g creatinine-corrected) [1]. These values serve as a quantitative benchmark for assessing GTX3 levels in biological matrices. The data also illustrate the relative abundance of GTX3 compared to other gonyautoxins in this sample set, where GTX3 concentration in shellfish was intermediate between GTX2 (576 μg/100 g) and GTX4 (1340 μg/100 g) [1].

Analytical chemistry Food safety Toxicology

Primary Research and Industrial Application Scenarios for Gonyautoxin III (GTX3)


Pharmacological Discrimination of NaV1.7 in Pain Pathway Research

GTX3 serves as a critical pharmacological tool for dissecting the role of NaV1.7 in nociception due to its markedly reduced potency against this isoform (IC₅₀ = 1,513 nM) compared to rNaV1.4 (~2.8 nM), a selectivity profile that distinguishes it from STX and TTX [1]. Researchers investigating NaV1.7-selective inhibitors for pain management require GTX3 to validate the specificity of novel compounds and to establish baseline isoform selectivity profiles in electrophysiological and binding assays [1].

High-Resolution Analytical Method Validation for Paralytic Shellfish Toxin (PST) Monitoring

Regulatory and food safety laboratories require certified GTX3 reference standards to validate LC-MS/MS, LC-DMS-MS, and HPLC-FLD methods for PST quantification [2]. GTX3 exhibits distinct ion mobility and collision cross-section values that differ from its epimer GTX2, necessitating the use of authentic GTX3 standards to ensure accurate peak identification and prevent misquantification in complex shellfish matrices [2].

Structure-Activity Relationship (SAR) Studies on Saxitoxin-Derived NaV Channel Blockers

The unique 11-hydroxysulfate stereochemistry of GTX3 provides a crucial benchmark for medicinal chemistry efforts aimed at developing subtype-selective NaV inhibitors [3]. The 1.4-fold greater potency of GTX3 relative to STX in frog nerve preparations, contrasted with its reduced potency at hNaV1.7, highlights the impact of specific structural modifications on both potency and isoform selectivity [1]. Researchers synthesizing novel analogs require GTX3 as a comparator to evaluate the functional consequences of modifications at the C11 position [3].

Comparative Neurophysiology Studies in Invertebrate Model Systems

In studies utilizing squid giant axon or frog sciatic nerve preparations, GTX3 provides a well-characterized, intermediate-potency NaV blocker that is more potent than GTX2 but less potent than neo-STX [4]. This defined position within the PST potency series allows researchers to calibrate experimental systems and to compare the effects of novel toxins or channel modulators against a benchmark with known binding kinetics and relative potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gonyautoxin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.